2,3,4,5,6-pentafluorophenyl 1-bromoethene-1-sulfonate
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Overview
Description
2,3,4,5,6-pentafluorophenyl 1-bromoethene-1-sulfonate is a chemical compound with the molecular formula C8H2BrF5O3S and a molecular weight of 353.06 g/mol . It is characterized by the presence of a pentafluorophenyl group, a bromoethene moiety, and a sulfonate group. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2,3,4,5,6-pentafluorophenyl 1-bromoethene-1-sulfonate typically involves the reaction of pentafluorophenol with bromoethene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
2,3,4,5,6-pentafluorophenyl 1-bromoethene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Addition Reactions: The double bond in the bromoethene moiety can participate in addition reactions with electrophiles or nucleophiles, resulting in the formation of saturated products.
Oxidation and Reduction Reactions: The sulfonate group can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
2,3,4,5,6-pentafluorophenyl 1-bromoethene-1-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentafluorophenyl 1-bromoethene-1-sulfonate involves its reactivity with various nucleophiles and electrophiles. The pentafluorophenyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The bromoethene moiety allows for addition reactions, while the sulfonate group can participate in various chemical transformations . These properties make the compound versatile in different chemical reactions and applications.
Comparison with Similar Compounds
Similar compounds to 2,3,4,5,6-pentafluorophenyl 1-bromoethene-1-sulfonate include:
Bromopentafluorobenzene: This compound has a similar pentafluorophenyl group but lacks the bromoethene and sulfonate moieties.
2,3,4,5,6-Pentafluorobenzyl bromide: Similar in structure but contains a benzyl group instead of the bromoethene moiety.
2,3,4,5,6-Pentafluorobenzaldehyde: Contains a formyl group instead of the bromoethene and sulfonate groups.
The uniqueness of this compound lies in its combination of the pentafluorophenyl, bromoethene, and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
1198800-21-3 |
---|---|
Molecular Formula |
C8H2BrF5O3S |
Molecular Weight |
353.1 |
Purity |
95 |
Origin of Product |
United States |
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